molecular formula C8H19N B14235041 N-ethyl-N,3-dimethylbutan-1-amine CAS No. 500003-01-0

N-ethyl-N,3-dimethylbutan-1-amine

Katalognummer: B14235041
CAS-Nummer: 500003-01-0
Molekulargewicht: 129.24 g/mol
InChI-Schlüssel: KTJILDWKDVCFOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a tertiary amine, characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-ethyl-N,3-dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: N,N-dimethylbutan-1-amine

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Conditions: Basic medium, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetone.

    :

    Reaction: N,N-dimethylbutan-1-amine+ethyl halideThis compound+halide salt\text{N,N-dimethylbutan-1-amine} + \text{ethyl halide} \rightarrow \text{this compound} + \text{halide salt} N,N-dimethylbutan-1-amine+ethyl halide→this compound+halide salt

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl halides under basic or acidic conditions.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of N-ethyl-N,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylbutan-1-amine: A closely related compound with similar structural features but lacking the ethyl group.

    N-ethyl-N-methylbutan-1-amine: Another related compound with one less methyl group.

Uniqueness

N-ethyl-N,3-dimethylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

500003-01-0

Molekularformel

C8H19N

Molekulargewicht

129.24 g/mol

IUPAC-Name

N-ethyl-N,3-dimethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-5-9(4)7-6-8(2)3/h8H,5-7H2,1-4H3

InChI-Schlüssel

KTJILDWKDVCFOT-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)CCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.